molecular formula C23H17ClFN5 B2961350 N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-12-3

N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2961350
CAS RN: 866847-12-3
M. Wt: 417.87
InChI Key: CFVBWXYKWJSYQE-UHFFFAOYSA-N
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Description

“N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It contains a triazoloquinazolinamine core, which is a fused ring system involving a triazole ring and a quinazoline ring . The molecule also has a 4-chlorophenyl group and a 3-fluorophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a complex, polycyclic structure due to the presence of the triazoloquinazolinamine core .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors such as the presence of reactive groups and the conditions under which it is stored or used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicological studies .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its potential biological activity, given the presence of the triazoloquinazolinamine core, which is found in some bioactive compounds .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN5/c24-17-10-8-15(9-11-17)12-13-26-22-19-6-1-2-7-20(19)30-23(27-22)21(28-29-30)16-4-3-5-18(25)14-16/h1-11,14H,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVBWXYKWJSYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)F)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine

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